Folicanthine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

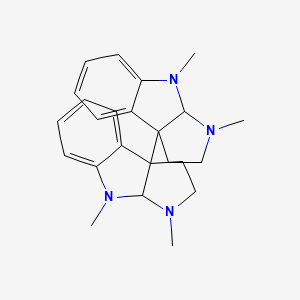

(-)-Folicanthine belongs to the class of organic compounds known as pyrroloindoles. Pyrroloindoles are compounds containing a pyrroloindole moiety, which is a tricyclic heterocycle which consists of a pyrrole ring fused to an indole. Pyrrole is 5-membered ring consisting of four carbon atoms and one nitrogen atom. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring (-)-Folicanthine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (-)-folicanthine is primarily located in the membrane (predicted from logP) (-)-Folicanthine can be biosynthesized from chimonanthine. Outside of the human body, (-)-folicanthine can be found in herbs and spices. This makes (-)-folicanthine a potential biomarker for the consumption of this food product.

Folicanthine is a calycanthaceous alkaloid, an aminal and an organonitrogen heterocyclic compound. It derives from a chimonanthine.

科学的研究の応用

Chemical Synthesis of Folicanthine

The synthesis of this compound has been extensively studied, with various methodologies developed to obtain this compound efficiently. Notable approaches include:

- Total Synthesis : Several studies have reported successful total syntheses of this compound using asymmetric methods. For example, a straightforward catalytic asymmetric total synthesis was accomplished, highlighting the importance of the C3a-C3a' bond in the synthesis process .

- Double Intramolecular Cycloaddition : A recent study employed a double intramolecular carbamoylketene-alkene [2 + 2] cycloaddition reaction to synthesize this compound in racemic form, showcasing an efficient route to access this compound .

Biological Activities

This compound exhibits a range of biological activities that underline its potential applications in pharmacology and agriculture:

Antifungal Activity

This compound has demonstrated antifungal properties against several plant pathogenic fungi. In laboratory tests, it showed significant activity against:

- Bipolaris maydis with an EC50 value of 29.3 μg/mL.

- Sclerotinia sderotiorum with an EC50 value of 61.2 μg/mL .

Antiviral Activity

Research indicates that this compound possesses weak antiviral activity against porcine respiratory and reproductive syndrome virus (PRRSV), with an IC50 value of approximately 58.9 ± 10.2 μM .

Melanogenesis Inhibition

This compound has shown potential in inhibiting melanogenesis in B16 melanoma cells, with an IC50 value of 1.8 μM. This suggests its possible use in cosmetic applications aimed at skin lightening or treating hyperpigmentation .

Therapeutic Potential

The therapeutic implications of this compound are vast, particularly in the fields of oncology and dermatology:

- Cancer Research : Given its ability to inhibit cell growth and induce apoptosis in cancer cells, this compound is being explored as a potential candidate for cancer treatment strategies .

- Cosmetic Applications : Its melanogenesis inhibitory effects position this compound as a valuable ingredient in skin care products targeting pigmentation issues.

Case Studies and Research Findings

Several studies have documented the promising applications of this compound:

特性

分子式 |

C24H30N4 |

|---|---|

分子量 |

374.5 g/mol |

IUPAC名 |

8b-(3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-8b-yl)-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole |

InChI |

InChI=1S/C24H30N4/c1-25-15-13-23(17-9-5-7-11-19(17)27(3)21(23)25)24-14-16-26(2)22(24)28(4)20-12-8-6-10-18(20)24/h5-12,21-22H,13-16H2,1-4H3 |

InChIキー |

UEOHDZULNTUKEK-UHFFFAOYSA-N |

SMILES |

CN1CCC2(C1N(C3=CC=CC=C32)C)C45CCN(C4N(C6=CC=CC=C56)C)C |

正規SMILES |

CN1CCC2(C1N(C3=CC=CC=C32)C)C45CCN(C4N(C6=CC=CC=C56)C)C |

melting_point |

118-119°C |

物理的記述 |

Solid |

同義語 |

folicanthine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。